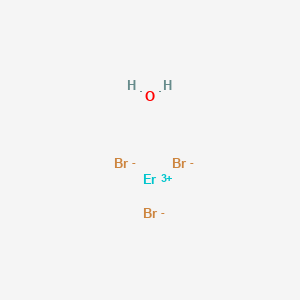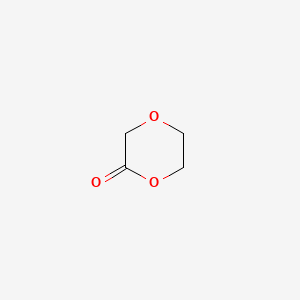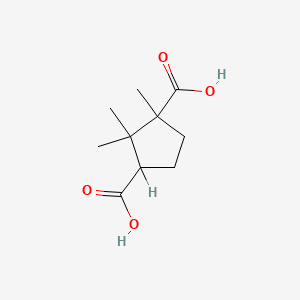
Erbium(III) bromide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium(III) bromide hydrate is a chemical compound with the formula ErBr₃·xH₂O. It is a violet crystalline solid that is highly soluble in water. This compound is used in various applications, including water treatment, chemical analysis, and crystal growth .
Mécanisme D'action
Target of Action
Erbium(III) bromide hydrate, with the chemical formula ErBr3·xH2O , is a compound of the rare earth metal erbiumLike other metal bromide compounds, it is used in water treatment, chemical analysis, and certain crystal growth applications .
Mode of Action
It is known that the compound is highly soluble in water , which suggests that it can readily interact with its environment and potentially with various biological targets.
Pharmacokinetics
Its high solubility in water suggests that it may have good bioavailability.
Result of Action
Its use in water treatment, chemical analysis, and certain crystal growth applications suggests that it may have significant effects at the molecular and cellular level.
Action Environment
The action of this compound can be influenced by various environmental factors. Its high solubility in water suggests that it can readily interact with its environment.
Analyse Biochimique
Biochemical Properties
It is known that Erbium(III) bromide hydrate is highly soluble in water , which suggests that it could potentially interact with various biomolecules in aqueous environments
Cellular Effects
Given its solubility in water , it is possible that this compound could influence cell function by interacting with various cellular components
Méthodes De Préparation
Erbium(III) bromide hydrate can be synthesized through several methods:
Dissolution of Erbium(III) Oxide or Erbium Carbonate in Hydrobromic Acid: This method involves dissolving erbium(III) oxide (Er₂O₃) or erbium carbonate (Er₂(CO₃)₃) in hydrobromic acid (HBr).
Reaction of Erbium Metal with Bromine: The anhydrous form of erbium(III) bromide can be prepared by directly reacting erbium metal with bromine gas.
Analyse Des Réactions Chimiques
Erbium(III) bromide hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Erbium(III) bromide can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher oxidation states.
Substitution Reactions: This compound can undergo substitution reactions where the bromide ions are replaced by other anions. Common reagents for these reactions include halides and other nucleophiles.
Applications De Recherche Scientifique
Erbium(III) bromide hydrate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other erbium compounds and materials.
Biology and Medicine: Erbium compounds, including this compound, are used in biomedical research for their potential therapeutic properties and as contrast agents in imaging techniques.
Industry: This compound is used in the production of high-purity crystals for optical and electronic applications. .
Comparaison Avec Des Composés Similaires
Erbium(III) bromide hydrate can be compared with other similar compounds, such as:
Erbium(III) Chloride Hydrate (ErCl₃·xH₂O): Similar to this compound, this compound is used in chemical analysis and crystal growth applications.
Erbium(III) Fluoride (ErF₃): This compound is used in the production of infrared light-transmitting materials and up-converting luminescent materials.
Erbium(III) Iodide (ErI₃): This compound is used in similar applications as this compound but has different solubility and reactivity characteristics.
This compound stands out due to its high solubility in water and its specific applications in water treatment and chemical analysis .
Propriétés
IUPAC Name |
erbium(3+);tribromide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Er.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXGQBUPAJVAEP-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Br-].[Br-].[Br-].[Er+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3ErH2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29843-93-4 |
Source


|
| Record name | Erbium(III) bromide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














